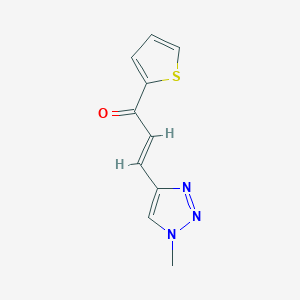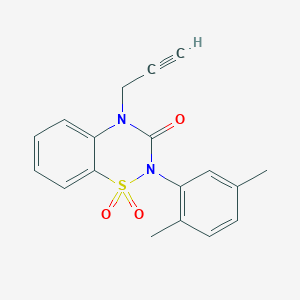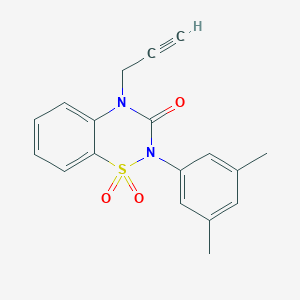![molecular formula C20H17N3O2 B6455486 5-benzyl-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2326916-89-4](/img/structure/B6455486.png)
5-benzyl-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-benzyl-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (hereafter referred to as 5-benzyl-2-MPP) is a synthetic organic compound belonging to the pyrazolo[1,5-a]pyrazin-4-one family of compounds. It is a heterocyclic compound with a molecular weight of 303.38 g/mol and a melting point of around 170°C. 5-benzyl-2-MPP has a number of interesting properties and has been studied for a range of applications.
Applications De Recherche Scientifique
5-benzyl-2-MPP has been studied for a range of scientific research applications. It has been used as a reagent in the synthesis of various other compounds, such as 5-benzyl-4H-1,2,4-triazolo[4,3-a]pyrazin-3-one and 5-benzyl-2-methoxy-3-methyl-4H-1,2,4-triazolo[4,3-a]pyrazin-3-one. It has also been studied for its potential anti-inflammatory and antimicrobial properties.
Mécanisme D'action
Mode of Action
Compounds with similar structures have been shown to inhibit their target enzymes, preventing them from catalyzing reactions that lead to inflammation and pain .
Result of Action
If it acts similarly to other cox-2 inhibitors, it could potentially reduce inflammation and pain by decreasing the production of prostaglandins .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-benzyl-2-MPP in laboratory experiments include its relative ease of synthesis, its cost-effectiveness, and its ability to be stored for long periods of time. However, there are some limitations to using 5-benzyl-2-MPP in laboratory experiments. These include its relatively low solubility in water, its tendency to form insoluble precipitates, and its potential to cause skin irritation.
Orientations Futures
The potential future directions for 5-benzyl-2-MPP research include further studies on its mechanism of action, its potential therapeutic applications, and its potential toxicity. Additionally, further studies could be conducted to explore its potential use as an antioxidant and its potential to reduce inflammation and oxidative stress. Finally, further studies could be conducted to explore its potential use in the development of new drugs and drug delivery systems.
Méthodes De Synthèse
5-benzyl-2-MPP can be synthesized via a multi-step reaction beginning with the reaction of 2-methoxy-5-nitrophenol and ethyl cyanoacetate to form 5-benzyl-2-cyano-3-methoxyphenyl-pyrazol-4-one. This compound can then be reacted with hydrazine hydrate to form the desired 5-benzyl-2-MPP product. This reaction is relatively simple and can be conducted in a laboratory setting.
Analyse Biochimique
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the compound.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with various transporters or binding proteins, and to have effects on localization or accumulation .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
5-benzyl-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-25-17-9-5-8-16(12-17)18-13-19-20(24)22(10-11-23(19)21-18)14-15-6-3-2-4-7-15/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJKLAQAWLIEJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(2-methoxyethyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455405.png)
![5-(prop-2-en-1-yl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455423.png)
![2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(propan-2-yl)acetamide](/img/structure/B6455441.png)
![4-(4-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)-5-methylpyrimidine](/img/structure/B6455443.png)
![2-tert-butyl-N-(4-methanesulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455447.png)

![N-cyclopentyl-2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B6455453.png)

![N-(4-carbamoylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455472.png)
![7-(4-methoxyphenyl)-2-(prop-2-yn-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B6455478.png)
![2-[5-(2-methanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B6455494.png)



